4-Chloro-3-(2,2,2-trifluoroethoxy)aniline
Overview
Description
“4-Chloro-3-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular weight of 225.6 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-4-(2,2,2-trifluoroethoxy)aniline . The InChI code is 1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 50-52 degrees Celsius .Scientific Research Applications
Nonlinear Optical (NLO) Materials
4-Chloro-3-(trifluoromethyl)aniline derivatives, which are closely related to 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline, have been studied for their potential utility in nonlinear optical materials. This research focuses on experimental and theoretical vibrational analysis of these compounds, exploring their molecular electrostatic potential, hyperconjugation interactions, and the impact of substituent positions on their vibrational spectra. Such analyses are crucial for developing new NLO materials with desirable optical and electronic properties (Revathi et al., 2017).
Synthesis Processes
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol through a series of reactions including high pressure hydrolysis, reduction, and addition reactions has been reported. This process highlights the efficient synthesis of related compounds, demonstrating high yields and minimal environmental impact. Such methodologies contribute significantly to the field of synthetic organic chemistry, offering pathways to synthesize complex molecules for various applications (Wen Zi-qiang).
Molecular Interactions and Structures
Research on 4-chloro-2-(trifluoromethyl) aniline, another closely related compound, includes vibrational spectroscopic analysis and density functional theory (DFT) calculations. Studies have detailed the molecular structure, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and first-order hyperpolarizability. These findings are essential for understanding the electronic and optical behavior of such molecules, potentially leading to applications in electronic materials and molecular electronics (Arivazhagan et al., 2012).
Dendrimer Synthesis
Research into the design and synthesis of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrates the versatility of aniline derivatives in constructing complex macromolecular architectures. These studies provide insights into the synthesis, structure, and supramolecular behavior of new dendritic melamines, revealing the potential of such compounds in creating materials with unique physical and chemical properties (Morar et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These correspond to hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPBTBJUIEHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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